4-Dodecylbenzenesulfonic acid

Description

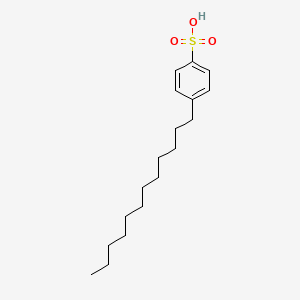

This compound is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 4 of the phenyl ring is substituted by a dodecyl group.

Structure

3D Structure

Propriétés

IUPAC Name |

4-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXICGTUELOLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8050443 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-65-3 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Dodecylbenzenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Dodecylbenzenesulfonic acid (DBSA), and its corresponding salts, linear alkylbenzene sulfonates (LAS), are a class of anionic surfactants that are among the most widely used synthetic detergents globally.[1][2] Their prevalence is due to their low cost, high performance in a variety of conditions, and their biodegradability.[2][3] DBSA is synthesized through the sulfonation of linear dodecylbenzene (B1670861) (LAB).[1][2] This technical guide provides a detailed overview of the core synthesis mechanism, experimental protocols, and quantitative data associated with the production of this compound.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The industrial synthesis of this compound is achieved by the sulfonation of dodecylbenzene. This reaction is a classic example of an electrophilic aromatic substitution.[4] In this process, an electrophile (a species that accepts an electron pair) attacks the electron-rich benzene (B151609) ring. The term "linear" in linear alkylbenzene sulfonates refers to the starting alkene (e.g., 1-dodecene) used to alkylate benzene, not a perfectly linear final product, as the attachment of the benzene ring can occur at various secondary carbons of the dodecyl chain.[1] The sulfonation reaction, however, is highly specific, favoring the attachment of the sulfonic acid group at the 4-position (para-position) of the benzene ring, opposite the bulky dodecyl group, due to steric hindrance.[5]

The reaction proceeds in two main steps:

-

Formation of the Electrophile and Attack on the Benzene Ring : The sulfonating agent generates the electrophile, sulfur trioxide (SO₃), or the protonated form, HSO₃⁺. This electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[4]

-

Deprotonation : A base in the reaction mixture (such as HSO₄⁻ when using sulfuric acid) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, this compound.[4]

Common sulfonating agents include:

-

Sulfur Trioxide (SO₃) : Used in modern industrial processes, often as a gas diluted with dry air or in a solvent.[6][7] This method is rapid and efficient, resulting in a high-purity product.[4][8]

-

Fuming Sulfuric Acid (Oleum) : A solution of SO₃ in concentrated sulfuric acid.[6][9] This was a common method but can lead to more byproducts.

-

Concentrated Sulfuric Acid (H₂SO₄) : Can be used for lab-scale synthesis but is less efficient and can be reversible.[4]

-

Chlorosulfonic Acid (ClSO₃H) : Reacts quickly and irreversibly but is toxic and produces corrosive hydrogen chloride gas as a byproduct.[4]

Caption: Figure 1. Mechanism of 4-dodecylbenzene sulfonation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. Below are protocols for both laboratory and industrial-scale production.

1. Laboratory-Scale Synthesis using Concentrated Sulfuric Acid [4]

This protocol is suitable for small-scale synthesis in a standard laboratory setting.

-

Materials and Equipment :

-

Dodecylbenzene (35 mL, 34.6 g)

-

98% Sulfuric acid (35 mL)

-

10% Sodium hydroxide (B78521) solution

-

250 mL four-neck round-bottom flask

-

Mechanical stirrer, thermometer, dropping funnel, reflux condenser

-

Separatory funnel

-

-

Procedure :

-

Equip the 250 mL four-neck flask with a stirrer, thermometer, dropping funnel, and reflux condenser.

-

Add 35 mL of dodecylbenzene to the flask.

-

Begin stirring and slowly add 35 mL of 98% sulfuric acid through the dropping funnel. Maintain the reaction temperature below 40°C during the addition, using an ice bath if necessary.

-

After the addition is complete, raise the temperature to 60-70°C and maintain it for 2 hours.

-

Cool the reaction mixture to 40-50°C.

-

Slowly and carefully add approximately 15 mL of water to the mixture.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the lower aqueous layer containing excess sulfuric acid and inorganic salts.

-

The upper organic layer is the crude dodecylbenzenesulfonic acid. For purification or conversion to the sodium salt, slowly add the acid to a stirred solution of 10% sodium hydroxide, maintaining the temperature at 40-50°C, until the pH is adjusted to 7-8.

-

2. Industrial-Scale Synthesis using Sulfur Trioxide

Industrial production favors the use of gaseous sulfur trioxide for its high efficiency and continuous processing capabilities.[6][10][11]

-

Process Overview :

-

SO₃ Generation : Sulfur trioxide gas is typically generated by passing a mixture of sulfur dioxide (SO₂) and air over a vanadium pentoxide catalyst.

-

Sulfonation Reaction : Liquid linear dodecylbenzene (LAB) is introduced into a reactor, often a falling film reactor, where it flows down the walls as a thin film.[11]

-

A stream of SO₃ gas, diluted with dry air, is passed concurrently through the reactor. The reaction is highly exothermic and requires careful temperature control, typically maintained between 45°C and 60°C.[9]

-

Aging : The resulting acid mixture is passed through an "aging" vessel for a short period (e.g., 10-20 minutes) to ensure the reaction goes to completion.

-

Neutralization : The crude DBSA is then neutralized with a base, commonly 50% sodium hydroxide, to produce the sodium salt (LAS).

-

Workup : The final product may be further processed, for example, by drying to a powder.[2]

-

Caption: Figure 2. A generalized workflow for the synthesis of DBSA.

Quantitative Data

The choice of sulfonating agent and reaction conditions significantly impacts the product yield and purity.

Table 1: Comparison of DBSA Synthesis Methods and Yields

| Sulfonating Agent | Typical Conditions | Product Purity/Yield | Key Characteristics | Reference(s) |

| 98% H₂SO₄ | 60-70°C, 2 hours | Lower yield, reversible reaction | Suitable for lab scale; generates significant waste acid. | [4] |

| 20% Oleum (B3057394) | 35-50°C, 2 hours | 88-90% active acid | Commercial process; produces sodium sulfate (B86663) byproduct after neutralization. | [6][8] |

| SO₃ (gas) | 45-60°C, continuous flow | 95-96% active acid | Modern industrial standard; highly efficient, less waste. | [8][10] |

| SO₃ in Dichloroethane | Microreactor, controlled flow | Up to 98% active acid | Avoids local overheating and byproducts; high purity. | [7] |

| Chlorosulfonic Acid | Greenhouse temp., stoichiometric | High yield, irreversible | Toxic reagent; produces corrosive HCl gas. | [4] |

Table 2: Kinetic Data for Dodecylbenzene Sulfonation with SO₃

A kinetic study of the sulfonation of dodecylbenzene with sulfur trioxide in a 1,2-dichloroethane (B1671644) solution at 29°C provided the following insights.[12] Another study investigated the kinetics in a mixed batch reactor over a temperature range of 20-50°C.[13]

| Parameter | Value | Conditions | Reference |

| Reaction Order (w.r.t. Dodecylbenzene) | 0.74 | Mixed batch reactor | [13] |

| Reaction Order (w.r.t. SO₃) | 1.59 | Mixed batch reactor | [13] |

| Activation Energy (Ea) | 43.3 kJ/mol | Mixed batch reactor, 20-50°C | [13] |

| Rate Equation | -d[DDB]/dT = 5.325 [DDB]⁰.⁵⁶³ [SO₃]¹⁷⁸⁴ | 1,2-dichloroethane solution, 29°C | [12] |

Conclusion

The synthesis of this compound via electrophilic aromatic substitution of dodecylbenzene is a well-established and optimized industrial process. The choice of sulfonating agent has evolved from sulfuric acid and oleum to the more efficient and cleaner sulfur trioxide gas technology, which provides high yields and purity. The reaction kinetics and mechanism are well-understood, allowing for precise control over the manufacturing process to produce a consistent, high-quality surfactant that is fundamental to the detergent and cleaning industries. Future developments, such as the use of microreactors, point towards even greater efficiency and product purity.[7]

References

- 1. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 2. niir.org [niir.org]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dodecylbenzene - Wikipedia [en.wikipedia.org]

- 6. US4308215A - Sulfonation process - Google Patents [patents.google.com]

- 7. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 11. US3462474A - Sulfonation process - Google Patents [patents.google.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

Lab-Scale Synthesis of 4-Dodecylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 4-dodecylbenzenesulfonic acid (DBSA), a widely used anionic surfactant and catalytic agent. The document outlines detailed experimental protocols, key quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is an organic compound with the formula C₁₈H₃₀O₃S.[1] It is an alkylbenzene sulfonate that is extensively used in the production of detergents, emulsifiers, and as a strong acid catalyst in various organic reactions.[2] Its amphiphilic nature, consisting of a hydrophobic dodecyl chain and a hydrophilic sulfonate group, allows it to effectively reduce the surface tension of water.[2] This guide focuses on the common and accessible laboratory-scale synthesis method involving the sulfonation of dodecylbenzene (B1670861).

Synthesis Pathway

The primary method for synthesizing this compound on a laboratory scale is the electrophilic aromatic substitution reaction of dodecylbenzene.[3] Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), chlorosulfonic acid, and sulfur trioxide.[3][4] The selection of the sulfonating agent can influence the reaction rate, yield, and purity of the final product.[3]

The general reaction is as follows:

C₁₂H₂₅C₆H₅ + SO₃ → C₁₂H₂₅C₆H₄SO₃H

This guide will detail the procedure using concentrated sulfuric acid as the sulfonating agent, as it is a readily available and effective reagent for this transformation.

Experimental Protocol: Sulfonation of Dodecylbenzene with Sulfuric Acid

This protocol is based on established laboratory procedures for the sulfonation of alkylbenzenes.[3]

3.1. Materials and Equipment

-

Reagents:

-

Dodecylbenzene (C₁₈H₃₀)

-

Concentrated sulfuric acid (98%, H₂SO₄)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Hexane (for extraction, optional)

-

-

Equipment:

-

250 mL four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

3.2. Procedure

-

Reaction Setup: Assemble the four-necked round-bottom flask with the mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

-

Initial Charge: Add 35 mL (approximately 34.6 g) of dodecylbenzene to the reaction flask.[3]

-

Addition of Sulfuric Acid: Begin stirring the dodecylbenzene and slowly add 35 mL of 98% sulfuric acid from the dropping funnel.[3] It is crucial to control the addition rate to maintain the reaction temperature below 40°C.[3] This step is exothermic, and external cooling (e.g., an ice bath) may be necessary.

-

Reaction: After the complete addition of sulfuric acid, raise the temperature of the reaction mixture to 60-70°C using a heating mantle.[3] Maintain this temperature and continue stirring for 2 hours to ensure the completion of the reaction.[3]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a saturated solution of sodium chloride. This will help to "salt out" the product.

-

Transfer the mixture to a separatory funnel. The this compound will be in the organic layer.

-

Separate the lower aqueous layer.

-

Wash the organic layer with additional portions of saturated sodium chloride solution until the aqueous washings are neutral.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried organic layer to remove the drying agent.

-

The solvent (if any was used for extraction) can be removed under reduced pressure using a rotary evaporator to yield the final product, this compound, which is typically a viscous liquid.[1]

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Dodecylbenzene | 35 mL (34.6 g) | [3] |

| 98% Sulfuric Acid | 35 mL | [3] |

| Reaction Conditions | ||

| Initial Temperature | < 40°C | [3] |

| Reaction Temperature | 60-70°C | [3] |

| Reaction Time | 2 hours | [3] |

| Product Properties | ||

| Molecular Weight | 326.49 g/mol | [1] |

| Appearance | Light yellow to brown viscous liquid | [5] |

| Density | 1.06 g/mL at 20°C | [1] |

| Purity (typical) | ≥95% | |

| Common Impurities | ≤2% H₂SO₄ |

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Titration: The concentration of the sulfonic acid can be determined by titration with a standard solution of a strong base, such as sodium hydroxide.

-

Spectroscopy:

-

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic absorption bands of the sulfonic acid group (S=O stretching) and the substituted benzene (B151609) ring.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure by analyzing the chemical shifts and splitting patterns of the protons on the aromatic ring and the alkyl chain.

-

-

Chromatography:

-

HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the product.[6]

-

Experimental Workflow Diagram

Caption: Workflow for the lab-scale synthesis of this compound.

Safety Precautions

-

Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

The addition of sulfuric acid is exothermic and requires careful temperature control to prevent runaway reactions.

-

Dodecylbenzenesulfonic acid is a strong acid and should be handled with care.

This guide provides a foundational understanding and a practical protocol for the lab-scale synthesis of this compound. For specific research and development applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield.

References

- 1. 4-十二烷基苯磺酸 mixture of isomers, ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Characterization of 4-Dodecylbenzenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Dodecylbenzenesulfonic acid (DBSA), a key surfactant with wide-ranging applications in research and industry. This document details the expected outcomes from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a valuable resource for the identification, quantification, and structural elucidation of DBSA in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of DBSA is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the dodecyl chain.

Predicted Chemical Shifts:

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (ortho to -SO₃H) | 7.8 - 8.0 | Doublet | 2H |

| Aromatic (meta to -SO₃H) | 7.2 - 7.4 | Doublet | 2H |

| Methylene (adjacent to ring) | 2.5 - 2.7 | Triplet | 2H |

| Methylene (aliphatic chain) | 1.2 - 1.6 | Multiplet | 20H |

| Terminal Methyl | 0.8 - 0.9 | Triplet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of DBSA.

Predicted Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Aromatic (C-SO₃H) | ~148 |

| Aromatic (C-Alkyl) | ~145 |

| Aromatic (CH, ortho to -SO₃H) | ~129 |

| Aromatic (CH, meta to -SO₃H) | ~126 |

| Methylene (adjacent to ring) | ~35 |

| Methylene (aliphatic chain) | 22 - 32 |

| Terminal Methyl | ~14 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in DBSA. The spectrum is dominated by strong absorptions corresponding to the sulfonic acid group and the hydrocarbon backbone.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching (in sulfonic acid) |

| 2850-2960 | C-H | Stretching (aliphatic) |

| 1180 | S=O | Asymmetric Stretching |

| 1040 | S=O | Symmetric Stretching |

| 1013 | =C-H | In-plane bending (benzene ring) |

| 832 | =C-H | Out-of-plane bending (benzene ring) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of DBSA, confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing surfactants like DBSA.

Key Mass Spectrometric Data:

| Parameter | Value |

| Molecular Formula | C₁₈H₃₀O₃S |

| Molecular Weight | 326.5 g/mol |

| [M-H]⁻ Accurate Mass | 325.1846 |

| Key Fragment Ion (m/z) | 183.0121 (ethylene-substituted benzenesulfonate (B1194179) ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic ring of DBSA. The presence of the benzene ring results in characteristic absorption in the ultraviolet region.

UV-Vis Absorption Data:

| Solvent | λmax (nm) |

| Methanol (B129727)/Water | ~225, ~260 |

Note: The exact absorption maxima (λmax) may vary slightly depending on the solvent and concentration.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring NMR spectra of surfactants can be found in various literature sources.[1][2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in an NMR tube. The choice of solvent may influence the chemical shifts, particularly for the acidic proton.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR Experimental Workflow

FTIR Spectroscopy

Given that DBSA is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable method for obtaining its IR spectrum.

-

Sample Preparation: No extensive sample preparation is required for the ATR-FTIR analysis of a viscous liquid.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply a small drop of this compound directly onto the ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR Experimental Workflow

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile (B52724) and water. The addition of a small amount of a volatile base (e.g., ammonium (B1175870) hydroxide) can aid in deprotonation for negative ion mode analysis.

-

Instrument Parameters:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Negative ion mode is typically preferred for sulfonic acids to observe the [M-H]⁻ ion.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 200-350 °C.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum. For structural confirmation, perform tandem MS (MS/MS) on the precursor ion ([M-H]⁻) to obtain a fragmentation spectrum.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Mass Spectrometry Workflow

UV-Vis Spectroscopy

A standard procedure for UV-Vis analysis of aromatic compounds is as follows.[3][4]

-

Sample Preparation: Prepare a series of standard solutions of this compound in a UV-transparent solvent (e.g., methanol or water) at known concentrations. Prepare a blank solution containing only the solvent.

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan from 400 nm down to 200 nm.

-

Cuvettes: Use matched quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Fill a cuvette with the blank solvent and place it in the reference beam.

-

Fill another cuvette with the blank solvent and place it in the sample beam to record a baseline.

-

Replace the blank in the sample beam with the DBSA solutions of increasing concentration and record the absorbance spectrum for each.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.

UV-Vis Spectroscopy Workflow

References

Spectroscopic Analysis of 4-Dodecylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-dodecylbenzenesulfonic acid (DBSA). This document details experimental protocols, presents quantitative data in structured tables, and visualizes key concepts and workflows through diagrams, serving as an essential resource for the characterization of this widely used anionic surfactant.

Introduction to this compound

This compound is an organic compound with the formula C₁₈H₃₀O₃S. It consists of a C12 alkyl chain (dodecyl group) attached to a phenyl ring, which is functionalized with a sulfonic acid group. This amphiphilic structure imparts surfactant properties to the molecule, making it a key ingredient in a vast array of applications, including detergents, emulsifiers, and as a dopant in conducting polymers. Accurate and thorough analytical characterization is crucial for quality control, formulation development, and understanding its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol for NMR Analysis

The following protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

2.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that can completely dissolve the DBSA sample. Common choices include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of DBSA in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

-

Sample Filtration: To remove any particulate matter, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

2.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover all proton signals.

-

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of about 200-220 ppm is required to encompass all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for the protons and carbons in this compound. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration. The proton numbering corresponds to the molecular structure provided below.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-aromatic | 7.20 - 7.80 | m | 4H | Aromatic protons |

| H-α (to ring) | 2.50 - 2.70 | t | 2H | Methylene group attached to the benzene (B151609) ring |

| H-aliphatic | 1.20 - 1.60 | m | 20H | Methylene groups of the alkyl chain |

| H-terminal CH₃ | 0.80 - 0.95 | t | 3H | Terminal methyl group of the alkyl chain |

| H-SO₃H | 10.0 - 12.0 | s (broad) | 1H | Sulfonic acid proton (exchangeable) |

m = multiplet, t = triplet, s = singlet

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-aromatic (substituted) | 140 - 150 | Aromatic carbons attached to the alkyl and sulfonyl groups |

| C-aromatic (unsubstituted) | 125 - 130 | Aromatic carbons bearing hydrogen atoms |

| C-α (to ring) | 35 - 40 | Methylene carbon attached to the benzene ring |

| C-aliphatic | 22 - 32 | Methylene carbons of the alkyl chain |

| C-terminal CH₃ | ~14 | Terminal methyl carbon of the alkyl chain |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental Protocol for FTIR Analysis

A common and convenient method for analyzing liquid samples like DBSA is Attenuated Total Reflectance (ATR)-FTIR.

3.1.1. Sample Preparation and Measurement

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition:

-

Spectral Range: Typically, the mid-infrared range of 4000 to 400 cm⁻¹ is scanned.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

FTIR Spectral Data and Vibrational Mode Assignments

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

Table 3: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3440 (broad) | O-H stretching | Sulfonic acid (-SO₃H) |

| 2958 | Asymmetric C-H stretching | Methyl (-CH₃) |

| 2925 | Asymmetric C-H stretching | Methylene (-CH₂)[1] |

| 2852 | Symmetric C-H stretching | Methylene (-CH₂)[1] |

| 1609, 1493 | C=C stretching | Aromatic ring |

| 1450 | Asymmetric C-H bending | Methyl (-CH₃) |

| 1380 | Symmetric C-H bending | Methyl (-CH₃) |

| 1180 | Asymmetric S=O stretching | Sulfonic acid (-SO₃) |

| 1040 | Symmetric S=O stretching | Sulfonic acid (-SO₃) |

| 1013 | =C-H in-plane bending | Aromatic ring |

| 832 | =C-H out-of-plane bending | Aromatic ring (para-substituted) |

Visualization of Analytical Workflows and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis and the key structural features of this compound relevant to its spectral interpretation.

Conclusion

This technical guide provides a foundational understanding of the NMR and FTIR analysis of this compound. The detailed experimental protocols and tabulated spectral data serve as a practical reference for researchers and scientists involved in the characterization of this important surfactant. The provided visualizations aim to clarify the analytical workflow and the structure-spectra correlations. For more in-depth analysis, such as 2D NMR experiments (COSY, HSQC, HMBC) or quantitative analysis, further optimization of the experimental parameters may be required.

References

An In-depth Technical Guide to the Surfactant Properties of Dodecylbenzenesulfonic Acid (DBSA)

For Researchers, Scientists, and Drug Development Professionals

Dodecylbenzenesulfonic acid (DBSA) is a widely utilized anionic surfactant with significant applications across various industries, including pharmaceuticals, detergents, and emulsion polymerization.[1][2][3][4] Its amphiphilic nature, characterized by a long hydrophobic dodecyl chain and a hydrophilic sulfonate head group, allows it to effectively reduce surface and interfacial tension, leading to its excellent emulsifying, wetting, and dispersing properties.[1][4] This technical guide provides a comprehensive overview of the core surfactant properties of DBSA, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Surfactant Properties of DBSA

The efficacy of a surfactant is defined by several key parameters that quantify its behavior in solution. These properties are crucial for formulation development and for predicting the performance of DBSA in various applications.

Quantitative Data Summary

The surfactant properties of Dodecylbenzenesulfonic Acid (DBSA) and its sodium salt, Sodium Dodecylbenzenesulfonate (SDBS), have been extensively studied. The following tables summarize the key quantitative data reported in the literature. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.[5][6][7]

| Property | Reported Value(s) | Conditions | Citation(s) |

| Critical Micelle Concentration (CMC) | 0.37 mM to 1.62 mM | 25°C in aqueous solution | [4] |

| 1.48 mmol/L and 6.90 mmol/L (first and second CMC) | Not specified | [2] | |

| 1.52x10⁻³ M | 25°C | [4] | |

| 2.87 mM | 25°C | [8] | |

| Surface Tension at CMC (γCMC) | ~28 mN/m | Not specified | [9] |

| 28.00 mN/m | 15% w/v solution | [10] | |

| Aggregation Number (N) | 17 (in benzene) to 22 (in dodecane) | 300 K | [11] |

| Varies with concentration | Not specified | ||

| Krafft Point | ~10°C | Not specified | [12][13] |

| 27.6°C | Not specified | [5] | |

| Hydrophilic-Lipophilic Balance (HLB) | 10.6 | Not specified | [14][15] |

Table 1: Surfactant Properties of Dodecylbenzenesulfonic Acid (DBSA) and its Salts.

Experimental Protocols

Accurate determination of surfactant properties is essential for research and development. The following sections detail the methodologies for measuring the key parameters of DBSA.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the critical micelle concentration is reached, the surface becomes saturated with surfactant monomers, and further increases in concentration lead to the formation of micelles in the bulk solution, resulting in a plateau in the surface tension values.[16][17][18] The CMC is identified as the concentration at the inflection point of the surface tension versus log concentration curve.[16]

Methodology:

-

Preparation of DBSA Solutions: Prepare a series of DBSA solutions of varying concentrations in deionized water. The concentration range should span the expected CMC.

-

Tensiometer Setup: Calibrate a tensiometer, such as a Krüss K100, using the Du Noüy ring or Wilhelmy plate method.[19][20][21]

-

Measurement: Measure the surface tension of each DBSA solution. Ensure the ring or plate is thoroughly cleaned and dried between measurements to avoid cross-contamination.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the DBSA concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.[16] The surface tension at the CMC (γCMC) is the value at which the plateau begins.

References

- 1. researchgate.net [researchgate.net]

- 2. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. "Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio" by Xiaoxiang Zhu [thekeep.eiu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. hereon.de [hereon.de]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. Effect of Surfactant HLB Value on Settlement Stability of Magnetorheological Fluid [file.scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. psecommunity.org [psecommunity.org]

- 15. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.stmjournals.com [journals.stmjournals.com]

- 17. scribd.com [scribd.com]

- 18. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 4-Dodecylbenzenesulfonic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling protocols, and emergency procedures for 4-Dodecylbenzenesulfonic acid (DBSA) in a laboratory setting. Adherence to these guidelines is critical to mitigate the risks associated with this corrosive and hazardous compound.

Hazard Identification and Classification

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[1][3] Inhalation of mists or vapors can cause irritation to the respiratory tract.[1] It is crucial to understand the hazards associated with DBSA before handling it.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its close analogs. This data is essential for risk assessment in the laboratory.

Table 1: Acute Toxicity Data

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 650 mg/kg bw | [4][5] |

| Oral | Rat | LD50: 775 mg/kg bw | (for C10-16-alkyl derivatives)[4] |

| Oral | Rat | LD50: 890 mg/kg | [3] |

| Oral | Rat | LD50: 1219 mg/kg | (for 4-C10-13-sec-alkyl derivitives)[6] |

| Dermal | Rat | LD50: >2000 mg/kg | [4][6] |

| Inhalation | Rat | LC50: 310 mg/m³ (4h) (particulate) | (for Sodium dodecylbenzenesulfonate)[4] |

Table 2: Occupational Exposure Limits

| Organization | Limit Type | Value |

| OSHA | PEL | No occupational exposure limits have been established for Dodecylbenzene Sulfonic Acid. This does not mean that this substance is not harmful.[7] |

| ACGIH | TLV | No specific TLV has been established. |

| NIOSH | REL | No specific REL has been established. |

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is mandatory to ensure the safe handling of this compound.

Engineering Controls

-

Ventilation: All work with DBSA should be conducted in a well-ventilated area.[7] The use of a chemical fume hood is required, especially when there is a potential for generating aerosols or vapors.[6][7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.[8]

-

Skin Protection:

-

Gloves: Wear acid-resistant gloves. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[7]

-

Protective Clothing: A complete suit protecting against chemicals, such as a lab coat, apron, and closed-toe shoes, is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7][8]

-

-

Respiratory Protection: If vapors or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic acids/vapors should be used.[2][6][7]

Caption: Required Personal Protective Equipment for handling this compound.

Experimental Protocols for Safe Handling

Due to its versatile nature as a surfactant and catalyst, this compound is used in various laboratory procedures. Below are representative protocols that incorporate critical safety measures.

Protocol for Use as a Surfactant in Nanoparticle/Micelle Synthesis

This protocol outlines the general steps for using DBSA to form micelles in an aqueous solution, a common application in drug delivery research.

-

Preparation and Precautionary Measures:

-

Don all required PPE as outlined in Section 3.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Have spill control materials (e.g., acid neutralizer, absorbent pads) readily available.

-

-

Dispensing and Weighing:

-

Due to its viscous nature, DBSA can be challenging to handle. Use a positive displacement pipette or weigh it directly into a tared container within the fume hood.

-

Avoid splashing. If a small amount is spilled, immediately follow the spill cleanup procedures in Section 6.0.

-

-

Solution Preparation:

-

Incorporation of Active Pharmaceutical Ingredient (API):

-

If encapsulating a hydrophobic compound, it is typically dissolved in a small amount of a suitable organic solvent before being introduced to the DBSA micellar solution.

-

Perform this step with gentle agitation to facilitate encapsulation.

-

-

Post-Procedure and Waste Disposal:

-

All glassware and equipment that came into contact with DBSA must be decontaminated. Rinse with a suitable solvent, followed by a thorough wash with soap and water.

-

Dispose of all DBSA-containing waste in a designated, labeled hazardous waste container according to institutional and local regulations.

-

Protocol for Use as an Acid Catalyst in Organic Synthesis

This protocol provides a general workflow for using DBSA as a catalyst in a reaction like the synthesis of 1,1-diacetates.[10]

-

Reaction Setup:

-

Assemble the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) inside a chemical fume hood. Ensure all glassware is dry.

-

Charge the reaction vessel with the reactants and solvent.

-

-

Addition of DBSA Catalyst:

-

Carefully measure the required catalytic amount of this compound.

-

Add the DBSA to the reaction mixture slowly and in a controlled manner. Monitor for any signs of an exothermic reaction.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by carefully adding a neutralizing agent (e.g., a saturated solution of sodium bicarbonate) to neutralize the acidic catalyst. Be prepared for potential gas evolution (CO2).

-

Proceed with the standard work-up and purification procedures for the desired product.

-

-

Waste Handling:

-

The aqueous layer from the work-up will contain the neutralized DBSA salt. This, along with any other DBSA-contaminated waste, must be disposed of as hazardous waste.

-

First Aid Measures

In the event of exposure to this compound, immediate action is critical. First aiders must protect themselves.[11]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin with large amounts of water for at least 15 minutes.[10][12] Seek immediate medical attention.[11]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[10][11] Continue rinsing. Seek immediate medical attention, including an ophthalmologist.[11]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [10][11][12] If the victim is conscious, give them two glasses of water to drink.[11] Seek immediate medical attention.[11][12]

Spill and Disposal Procedures

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate non-essential personnel from the area.[7]

-

Ensure adequate ventilation.[7]

-

Wear the appropriate PPE as described in Section 3.2.

-

Contain the spill using an inert, absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material and place it in a suitable, sealed container for hazardous waste disposal.[7][8]

-

Neutralize the spill area with a suitable agent (e.g., sodium bicarbonate solution), and then clean the area with soap and water.

-

Ventilate the area after clean-up is complete.[7]

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with local, regional, and national regulations.[11][12] This should be done through an approved waste disposal plant.[11]

-

Do not allow the product to enter drains or waterways.[10][11]

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Storage and Incompatibility

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Keep containers tightly closed and store locked up.[11][12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

-

Incompatible Materials: this compound is incompatible with:

By adhering to the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can minimize the risks associated with the laboratory use of this compound and ensure a safe working environment.

References

- 1. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Vesicle formation of single-chain amphiphilic 4-dodecylbenzene sulfonic acid in water and micelle-to-vesicle transition induced by wet–dry cycles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. This compound (DBSA): an efficient, eco-friendly and chemoselective catalyst for the synthesis of 1, 1- diacetates under solvent-free conditions at room temperature [ijsts.shirazu.ac.ir]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

A Deep Dive into Branched versus Linear 4-Dodecylbenzenesulfonic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties of Branched vs. Linear 4-Dodecylbenzenesulfonic Acid

This technical guide provides a comprehensive comparison of the physicochemical properties, biodegradability, and toxicological profiles of branched and linear isomers of this compound (DDBSA). This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of these anionic surfactants in their work. All quantitative data is summarized in comparative tables, and key experimental protocols are detailed. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Dodecylbenzenesulfonic acid (DDBSA) is a widely used anionic surfactant in various industrial and commercial applications, including as a component in detergents, emulsifiers, and as a catalyst in chemical synthesis.[1] In the pharmaceutical industry, surfactants like DDBSA are explored as excipients, for example, to enhance drug solubility or as permeation enhancers in transdermal drug delivery systems.[2][3] DDBSA exists in two primary isomeric forms based on the structure of the C12 alkyl chain: a linear alkyl chain (linear DDBSA) and a branched alkyl chain (branched DDBSA). The seemingly subtle difference in their molecular architecture leads to significant variations in their functional properties and environmental fate. Historically, branched alkylbenzene sulfonates were prevalent but were largely phased out in many regions due to their poor biodegradability, leading to a shift towards the more environmentally benign linear alkylbenzene sulfonates (LAS).[4][5]

This guide will dissect these differences, providing a clear, data-driven comparison to aid in the informed selection and application of these surfactants in research and drug development contexts.

Physicochemical Properties

The surfactant properties of DDBSA, such as its ability to lower surface tension and form micelles, are central to its functionality. These properties are influenced by the geometry of the hydrophobic alkyl chain.

Critical Micelle Concentration (CMC)

Surface Tension

Surfactants reduce the surface tension of a liquid, a property crucial for wetting and emulsification. The effectiveness of a surfactant in reducing surface tension is another key performance metric. Studies on other surfactant classes have shown that branched-chain surfactants can sometimes lead to a lower surface tension at the CMC compared to their linear counterparts, despite having a higher CMC. This is attributed to the way the branched chains pack at the air-water interface, potentially creating a more hydrophobic layer.[6]

Table 1: Comparative Physicochemical Properties of Linear vs. Branched Dodecylbenzene Sulfonate (Representative Values)

| Property | Linear this compound (as LAS) | Branched this compound (as ABS) | Reference(s) |

| Critical Micelle Concentration (CMC) | Lower (e.g., ~1.7 mM for a C10-C13 mixture) | Higher | [7][8] |

| Surface Tension at CMC | Generally higher than branched counterparts | Can be lower than linear counterparts | [6] |

Note: Specific values can vary depending on the exact isomer distribution, temperature, and presence of electrolytes. The values presented are representative for the general classes of linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (ABS).

Biodegradability

A significant differentiator between linear and branched DDBSA is their biodegradability. Environmental persistence is a critical consideration in the development of any chemical, including pharmaceutical excipients.

Linear alkylbenzene sulfonates are known to be readily biodegradable, meaning they are rapidly and extensively broken down by microorganisms in the environment.[9] The linear alkyl chain is susceptible to terminal oxidation followed by beta-oxidation, a common metabolic pathway. In contrast, the branched structure of the alkyl chain in branched DDBSA presents steric hindrance to microbial enzymes, significantly slowing down the degradation process and leading to its classification as poorly biodegradable.[10]

Table 2: Comparative Biodegradability of Linear vs. Branched Dodecylbenzenesulfonic Acid

| Property | Linear this compound (LAS) | Branched this compound (ABS) | Reference(s) |

| Biodegradability (OECD 301F) | Readily biodegradable (>60% mineralization in 28 days) | Poorly biodegradable | [9][11] |

| Primary Biodegradation (7 days) | ~90% | ~70% (can be lower and slower) | [10] |

The structural basis for this difference in biodegradability is illustrated in the following diagram.

Toxicological Profile

The toxicological profiles of both linear and branched DDBSA are important for assessing their safety in various applications, including potential use in drug formulations.

Aquatic Toxicity

Comparative studies have shown differences in the aquatic toxicity of linear and branched alkylbenzene sulfonates. While both can be toxic to aquatic organisms, the acute toxicity of linear alkylbenzene sulfonate (LAS) can be higher than that of branched alkylbenzene sulfonate (BAS) in the short term. However, due to its rapid biodegradation, the environmental risk of LAS is generally considered lower.[10]

Table 3: Comparative Aquatic Toxicity of Linear vs. Branched Dodecylbenzenesulfonic Acid

| Endpoint | Linear DDBSA (as LAS) | Branched DDBSA (as BAS) | Reference(s) |

| Fish (e.g., Salmo gairdneri), 96-hr LC50 | 3.20 - 5.60 mg/L | Generally less acutely toxic | [9][10] |

| Invertebrates (Daphnia magna), 48-hr LC50 | 3.5 ± 1.0 mg/L | Generally less acutely toxic | [9][10] |

Dermal Irritation

Both linear and branched dodecylbenzenesulfonic acids are known to be skin irritants. The severity of irritation is dependent on the concentration of the surfactant.[12][13] Some studies suggest that branched isomers may have a slightly higher irritation potential. For instance, branched dodecylbenzenesulfonic acid has been shown to be irritating to rabbit skin.[14] In general, formulations containing these ingredients should be designed to minimize their irritant potential.[6]

Table 4: Comparative Dermal Irritation Potential

| Property | Linear DDBSA (as LAS) | Branched DDBSA | Reference(s) |

| Dermal Irritation | Irritant | Irritant | [12][13][14] |

Role in Drug Development

While DDBSA is not known to directly interact with specific cellular signaling pathways in a therapeutic manner, its properties as a surfactant make it a candidate for use as an excipient in drug formulations. Its ability to form micelles can be exploited to solubilize poorly water-soluble drugs, potentially improving their bioavailability. Furthermore, as a permeation enhancer, it can facilitate the transport of active pharmaceutical ingredients across biological membranes, such as the skin in transdermal delivery systems.[2][[“]] The choice between the linear and branched isomer would depend on the specific formulation requirements, with the superior biodegradability of the linear isomer being a significant advantage from an environmental perspective.

The following diagram illustrates the logical relationship between the molecular structure of DDBSA isomers and their key functional properties relevant to their application.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tension Measurement

The CMC can be determined by measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases as the surfactant concentration increases. Once the CMC is reached, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Protocol Outline:

-

Solution Preparation: Prepare a stock solution of the DDBSA isomer in deionized water. Create a series of dilutions from the stock solution to cover a concentration range expected to bracket the CMC.

-

Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Measurement: Measure the surface tension of each dilution, starting from the lowest concentration. Ensure temperature control.

-

Data Analysis: Plot surface tension (γ) against the logarithm of the concentration (log C). The CMC is the concentration at the intersection of the two linear portions of the plot.

Ready Biodegradability Test (OECD 301F: Manometric Respirometry)

This method determines the degree of biodegradation by measuring the amount of oxygen consumed by microorganisms in a closed respirometer over 28 days.

Protocol Outline:

-

Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge). A control with only the inoculum and a reference substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer, which detects pressure changes in the headspace resulting from oxygen uptake.

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[16][17][18]

Acute Dermal Irritation/Corrosion Test (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Protocol Outline:

-

Test Animal: Typically, a single albino rabbit is used for the initial test.

-

Application: A small area of the rabbit's fur is clipped. The test substance (0.5 mL for liquids or 0.5 g for solids, moistened) is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale (e.g., Draize scale).

-

Confirmation: If no corrosive effect is observed, the test may be repeated on additional animals to confirm the results.[9][12][13]

The following diagram illustrates a typical workflow for assessing the dermal irritation potential of a surfactant according to OECD guidelines.

Conclusion

The choice between linear and branched this compound has significant implications for both product performance and environmental impact. Linear DDBSA offers the distinct advantage of being readily biodegradable, a critical factor in the context of increasing environmental regulations and a focus on sustainable chemistry. While branched DDBSA may exhibit some desirable surface activity properties, its persistence in the environment is a major drawback. For applications in drug development, where excipients must be well-characterized and have a favorable safety and environmental profile, linear DDBSA is the more prudent choice. This guide has provided a comparative overview to assist researchers and developers in making informed decisions based on the distinct properties of these two isomeric surfactants.

References

- 1. toolify.ai [toolify.ai]

- 2. benchchem.com [benchchem.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. es.firp-ula.org [es.firp-ula.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 13. testinglab.com [testinglab.com]

- 14. ISIS The effect of the headgroup and chain structure on surfactant behaviour at the surface [isis.stfc.ac.uk]

- 15. consensus.app [consensus.app]

- 16. researchgate.net [researchgate.net]

- 17. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 4-Dodecylbenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylbenzenesulfonic acid (DBSA), a member of the linear alkylbenzene sulfonates (LAS) family, is an anionic surfactant with significant industrial and research applications. Its amphiphilic nature, characterized by a long hydrophobic dodecyl chain and a hydrophilic sulfonate group, governs its solubility in various media. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addresses the current availability of quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Qualitative Solubility Profile

This compound exhibits high solubility in a variety of organic solvents. This is attributed to the favorable interactions between the nonpolar dodecyl chain and the organic solvent molecules.[1] The sulfonic acid group, while polar, does not preclude solubility in many organic media, particularly those with some degree of polarity.

General Solubility Observations:

-

Alcohols (e.g., Methanol, Ethanol, 2-Propanol): DBSA is readily soluble in alcohols.[2] The hydroxyl group of the alcohol can interact with the sulfonic acid head, while the alkyl portion of the alcohol interacts with the dodecyl tail.

-

Ketones (e.g., Acetone): Reports indicate good solubility of DBSA in ketones like acetone.[1][2]

-

Ethers (e.g., Glycol Ethers): DBSA is soluble in glycol ethers.[2]

-

Esters: Solubility in esters is also reported to be good.[2]

-

Aromatic Hydrocarbons (e.g., Toluene): DBSA is soluble in aromatic hydrocarbons.[2]

-

Aliphatic Hydrocarbons: Solubility in aliphatic hydrocarbons is also noted.[2]

-

Chlorinated Solvents (e.g., Chloroform): DBSA demonstrates solubility in chlorinated solvents like chloroform.[1]

The temperature is a significant factor influencing the solubility of DBSA in organic solvents, with solubility generally increasing with a rise in temperature.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Chloroform | |||

| Toluene | |||

| User Defined |

Researchers are encouraged to perform solubility studies based on the protocols outlined in the following section to obtain precise data relevant to their specific solvent systems and experimental conditions.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following methodology is a composite of established practices for determining the solubility of chemical substances, drawing from principles outlined in OECD and ASTM guidelines.[3][4][5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥95%)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or titrator)

Procedure:

-

Preparation of Saturated Solution (Flask Method):

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap flask). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed at the constant temperature for several hours to allow undissolved material to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a suitable filter (e.g., PTFE for organic solvents).

-

Dilute the collected sample gravimetrically or volumetrically with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification of Solute:

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If DBSA exhibits a chromophore with sufficient absorbance in the chosen solvent, a calibration curve of absorbance versus concentration can be prepared.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18) and a mobile phase can be developed to separate and quantify DBSA. Detection can be by UV or other suitable detectors.

-

Titration: As an alternative to instrumental analysis, the concentration of the acidic DBSA can be determined by titration with a standardized solution of a strong base (e.g., sodium hydroxide (B78521) in an appropriate solvent system), using a suitable indicator or potentiometric endpoint detection. This is in line with ASTM standard test methods for anionic surfactants.[5][6]

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Replicates and Reporting:

-

Perform the entire experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation, the specific organic solvent used, and the temperature at which the measurement was conducted.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the solubility of this compound.

Caption: Logical relationship of DBSA's structure to its solubility in organic solvents.

Caption: Experimental workflow for determining the solubility of DBSA.

References

Methodological & Application

Application Notes and Protocols for 4-Dodecylbenzenesulfonic Acid (DBSA) in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Dodecylbenzenesulfonic acid (DBSA) as a surfactant and catalyst in emulsion polymerization. DBSA is an anionic surfactant that is instrumental in the synthesis of various polymer latexes, offering unique advantages due to its dual functionality.

Introduction to DBSA in Emulsion Polymerization

This compound (DBSA) is a powerful anionic surfactant widely employed in emulsion polymerization. Its amphipathic structure, comprising a long hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonic acid head, allows it to effectively reduce the interfacial tension between water-insoluble monomers and the aqueous continuous phase. This facilitates the formation of stable monomer emulsions and provides colloidal stability to the resulting polymer particles, preventing coagulation.[1][2]

A key feature of DBSA is its ability to act not only as a stabilizer but also as a catalyst, particularly in cationic emulsion polymerization systems.[3] This dual role simplifies formulations and can drive polymerization smoothly at relatively low temperatures.[3] DBSA is crucial in controlling critical properties of the final latex, including particle size, particle number, and reaction kinetics.[4][5]

Mechanism of DBSA-Stabilized Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically involving a water-insoluble monomer, a water-soluble initiator, and a surfactant dispersed in water. The process generally proceeds through several stages:

-

Micelle Formation: Above its critical micelle concentration (CMC), DBSA molecules self-assemble into micelles in the aqueous phase. These micelles have a hydrophobic core and a hydrophilic shell.

-